4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 93331-82-9
VCID: VC4259239
InChI: InChI=1S/C17H16N2O3S/c1-3-22-12-6-4-11(5-7-12)16(20)19-17-18-14-9-8-13(21-2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.39

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

CAS No.: 93331-82-9

Cat. No.: VC4259239

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide - 93331-82-9

Specification

CAS No. 93331-82-9
Molecular Formula C17H16N2O3S
Molecular Weight 328.39
IUPAC Name 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H16N2O3S/c1-3-22-12-6-4-11(5-7-12)16(20)19-17-18-14-9-8-13(21-2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Standard InChI Key OPDFDANNUGKUEX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Introduction

Synthesis

The synthesis of benzothiazole derivatives typically involves the reaction of a benzothiazol-2-amine with an appropriate acylating agent. For example, 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is synthesized by reacting 6-methoxy-1,3-benzothiazol-2-amine with an acylating agent like ethyl 4-aminobenzoate. A similar approach could be applied to synthesize 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide.

Biological Activities and Applications

Benzothiazole derivatives have been explored for their anticancer and anti-inflammatory properties. For instance, some benzothiazole compounds have shown significant inhibition of cancer cell proliferation and reduction in inflammatory cytokine activity . While specific biological data for 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is lacking, its structural similarity to other bioactive benzothiazoles suggests potential applications in these areas.

Research Findings and Data

Given the limited availability of specific research findings on 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, the following table summarizes general properties and applications of related benzothiazole derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamideNot specifiedNot specifiedEnzyme inhibition
4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamideC18H18N2O3S342.4Potential bioactivity
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineNot specifiedNot specifiedAnticancer, anti-inflammatory

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